molecular formula C9H9N5O3S B562458 N,N'-(7-Hydroxythiazolo[4,5-d]pyrimidine-2,5-diyl)diacetamide CAS No. 22365-29-3

N,N'-(7-Hydroxythiazolo[4,5-d]pyrimidine-2,5-diyl)diacetamide

Cat. No.: B562458
CAS No.: 22365-29-3
M. Wt: 267.263
InChI Key: XXFOPDRLCKTSEM-UHFFFAOYSA-N
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Description

N,N’-(7-Hydroxythiazolo[4,5-d]pyrimidine-2,5-diyl)diacetamide is a heterocyclic compound that features a thiazolopyrimidine core. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both thiazole and pyrimidine rings in its structure imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(7-Hydroxythiazolo[4,5-d]pyrimidine-2,5-diyl)diacetamide typically involves the construction of the thiazolopyrimidine core followed by functionalization. One common method includes the reaction of 5-aminopyrimidine derivatives with thiourea or related compounds under alkaline conditions to form the thiazole ring . The resulting intermediate is then subjected to acylation reactions to introduce the diacetamide groups .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would generally follow similar routes as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N,N’-(7-Hydroxythiazolo[4,5-d]pyrimidine-2,5-diyl)diacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

N,N’-(7-Hydroxythiazolo[4,5-d]pyrimidine-2,5-diyl)diacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action for N,N’-(7-Hydroxythiazolo[4,5-d]pyrimidine-2,5-diyl)diacetamide is not fully understood. its biological activity is thought to involve interactions with specific enzymes or receptors in the body. The thiazole and pyrimidine rings can mimic natural substrates or inhibitors, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-(7-Hydroxythiazolo[4,5-d]pyrimidine-2,5-diyl)diacetamide is unique due to the combination of thiazole and pyrimidine rings, which imparts distinct chemical and biological properties. This dual-ring system is less common and offers a versatile platform for further functionalization and application .

Properties

IUPAC Name

N-(2-acetamido-7-oxo-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5O3S/c1-3(15)10-8-12-6-5(7(17)14-8)18-9(13-6)11-4(2)16/h1-2H3,(H3,10,11,12,13,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXFOPDRLCKTSEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC2=C(C(=O)N1)SC(=N2)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80652541
Record name N,N'-(7-Oxo-4,7-dihydro[1,3]thiazolo[4,5-d]pyrimidine-2,5-diyl)diacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22365-29-3
Record name N,N'-(7-Oxo-4,7-dihydro[1,3]thiazolo[4,5-d]pyrimidine-2,5-diyl)diacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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